molecular formula C17H19NO6 B12881026 Diethyl 1-benzyl-4,5-dioxopyrrolidine-2,3-dicarboxylate CAS No. 7399-18-0

Diethyl 1-benzyl-4,5-dioxopyrrolidine-2,3-dicarboxylate

Cat. No.: B12881026
CAS No.: 7399-18-0
M. Wt: 333.3 g/mol
InChI Key: OJINIQXSRRIYKS-UHFFFAOYSA-N
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Description

Diethyl 1-benzyl-4,5-dioxopyrrolidine-2,3-dicarboxylate is an organic compound with the molecular formula C17H19NO6 It is known for its unique structure, which includes a pyrrolidine ring substituted with benzyl and ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 1-benzyl-4,5-dioxopyrrolidine-2,3-dicarboxylate typically involves the reaction of benzylamine with diethyl oxalate under controlled conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the pyrrolidine ring. The reaction conditions often include the use of a solvent such as ethanol and a catalyst to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Diethyl 1-benzyl-4,5-dioxopyrrolidine-2,3-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include hydroxylated derivatives, substituted esters, and various oxo compounds .

Scientific Research Applications

Diethyl 1-benzyl-4,5-dioxopyrrolidine-2,3-dicarboxylate has several applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of diethyl 1-benzyl-4,5-dioxopyrrolidine-2,3-dicarboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 1-benzyl-3,4-ethylenedioxypyrrole-2,5-dicarboxylate
  • Diethyl 1-benzyl-3,4-propylenedioxypyrrole-2,5-dicarboxylate
  • Diethyl 4-benzyl-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate

Uniqueness

Diethyl 1-benzyl-4,5-dioxopyrrolidine-2,3-dicarboxylate is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and biological properties.

Properties

CAS No.

7399-18-0

Molecular Formula

C17H19NO6

Molecular Weight

333.3 g/mol

IUPAC Name

diethyl 1-benzyl-4,5-dioxopyrrolidine-2,3-dicarboxylate

InChI

InChI=1S/C17H19NO6/c1-3-23-16(21)12-13(17(22)24-4-2)18(15(20)14(12)19)10-11-8-6-5-7-9-11/h5-9,12-13H,3-4,10H2,1-2H3

InChI Key

OJINIQXSRRIYKS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(N(C(=O)C1=O)CC2=CC=CC=C2)C(=O)OCC

Origin of Product

United States

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